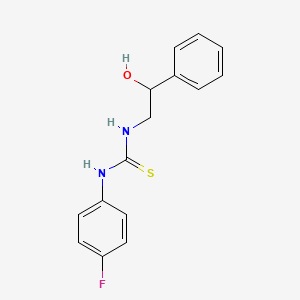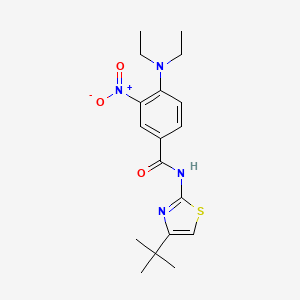
3-(3,4-dihydro-2(1H)-isoquinolinyl)-1-(2-methoxyphenyl)-2,5-pyrrolidinedione
Übersicht
Beschreibung
3-(3,4-dihydro-2(1H)-isoquinolinyl)-1-(2-methoxyphenyl)-2,5-pyrrolidinedione, also known as PD 168077, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a selective dopamine D4 receptor antagonist and has been shown to have a range of effects on biochemical and physiological processes. In
Wirkmechanismus
3-(3,4-dihydro-2(1H)-isoquinolinyl)-1-(2-methoxyphenyl)-2,5-pyrrolidinedione 168077 acts as a selective antagonist of the dopamine D4 receptor, which is a subtype of the dopamine receptor family that is primarily expressed in the prefrontal cortex and striatum. By blocking the activity of the D4 receptor, this compound 168077 can modulate dopamine release and affect downstream signaling pathways involved in various physiological and behavioral processes.
Biochemical and Physiological Effects:
This compound 168077 has been shown to have a range of effects on biochemical and physiological processes, including modulation of dopamine release, changes in synaptic plasticity, and alterations in gene expression. This compound 168077 has also been shown to affect behavioral processes such as reward processing, decision-making, and motor control.
Vorteile Und Einschränkungen Für Laborexperimente
3-(3,4-dihydro-2(1H)-isoquinolinyl)-1-(2-methoxyphenyl)-2,5-pyrrolidinedione 168077 has several advantages for use in laboratory experiments, including its selectivity for the dopamine D4 receptor, its ability to modulate dopamine release, and its potential applications in the treatment of various neurological and psychiatric disorders. However, there are also limitations to its use, including its potential for off-target effects and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several potential future directions for research on 3-(3,4-dihydro-2(1H)-isoquinolinyl)-1-(2-methoxyphenyl)-2,5-pyrrolidinedione 168077, including further studies on its mechanism of action, its potential applications in the treatment of addiction, ADHD, and schizophrenia, and its use as a tool for studying dopamine signaling and related processes. Additionally, future research could explore the development of new compounds based on this compound 168077 that could have improved selectivity and efficacy for the dopamine D4 receptor.
Wissenschaftliche Forschungsanwendungen
3-(3,4-dihydro-2(1H)-isoquinolinyl)-1-(2-methoxyphenyl)-2,5-pyrrolidinedione 168077 has been used extensively in scientific research to study the dopamine D4 receptor and its role in various physiological and behavioral processes. Studies have shown that this compound 168077 can modulate dopamine release in the prefrontal cortex and striatum, which are regions of the brain involved in reward processing, decision-making, and motor control. This compound 168077 has also been shown to have potential applications in the treatment of addiction, attention deficit hyperactivity disorder (ADHD), and schizophrenia.
Eigenschaften
IUPAC Name |
3-(3,4-dihydro-1H-isoquinolin-2-yl)-1-(2-methoxyphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-25-18-9-5-4-8-16(18)22-19(23)12-17(20(22)24)21-11-10-14-6-2-3-7-15(14)13-21/h2-9,17H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJOJBSYBBYCRCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)CC(C2=O)N3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(2-chloro-4-{[3-(methoxymethyl)-1-pyrrolidinyl]carbonyl}phenoxy)-1-(methylsulfonyl)piperidine](/img/structure/B3987761.png)
![4-{3-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl}-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B3987763.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-fluorobenzyl)-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B3987768.png)
![N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-N'-(2-fluoro-5-methylphenyl)-N-methylsuccinamide](/img/structure/B3987776.png)


![2-(1-{1-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]piperidin-4-yl}-1H-1,2,3-triazol-4-yl)pyridine](/img/structure/B3987801.png)
![ethyl 5-(4-bromophenyl)-4,6-dioxo-1-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B3987803.png)
![N-[2-(1-adamantyl)ethyl]-4-tert-butylbenzamide](/img/structure/B3987812.png)
![6-methyl-N-[2-(4-morpholinyl)ethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B3987815.png)

![N,N-dimethyl-N'-(6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-1,4-benzenediamine](/img/structure/B3987830.png)
![N-[2-(dimethylamino)ethyl]-N'-(4-ethylphenyl)ethanediamide](/img/structure/B3987840.png)
![3-bromo-N-[1-(2,5-dimethoxyphenyl)ethyl]benzamide](/img/structure/B3987849.png)